Mycinamicin IV - 73684-71-6

Mycinamicin IV

Catalog Number: EVT-1573577
CAS Number: 73684-71-6
Molecular Formula: C37H61NO11
Molecular Weight: 695.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mycinamicin IV is a mycinamicin composed of a 16-membered ring macrolactone core, an N,N-dimethylated deoxysugar desosamine and a 2,3-di-O-methylated 6-deoxysugar mycinose.
Overview

Mycinamicin IV is a member of the macrolide antibiotic family, characterized by its 16-membered lactone ring structure. It is derived from the bacterium Micromonospora griseorubida, which is known for producing various bioactive compounds. Mycinamicin IV exhibits antibacterial properties, making it significant in the field of medicinal chemistry and pharmacology. Its classification as a macrolide antibiotic places it among compounds that inhibit bacterial protein synthesis through interaction with the ribosome.

Source and Classification

Mycinamicin IV is sourced from the fermentation products of Micromonospora griseorubida. This organism is notable for its ability to produce a variety of secondary metabolites, including other mycinamicins and related macrolides. The classification of mycinamicin IV falls under the broader category of macrolide antibiotics, which are characterized by their large lactone rings and are known for their efficacy against Gram-positive bacteria and some Gram-negative bacteria.

Synthesis Analysis

Methods and Technical Details

The total synthesis of mycinamicin IV has been achieved through several methods, with notable advancements in synthetic strategies. One significant approach involves the use of asymmetric vinylogous Mukaiyama-type aldol reactions to construct key carbonyl fragments, which are then combined with alkyne modules to form the macrolactone backbone.

The synthesis typically follows these steps:

  1. Formation of Carbonyl Fragments: A common terminal alkene building block undergoes Wacker oxidation to yield a ketone.
  2. Macrolactone Ring Closure: This is accomplished through stannoxane-mediated transesterification.
  3. Late-Stage Modifications: These include ruthenium-catalyzed transformations that introduce specific functionalities to differentiate mycinamicin IV from other related compounds.

The glycosylation process, essential for incorporating sugars into the structure, requires careful optimization of reaction conditions to achieve high yields and selectivity for the desired anomers .

Molecular Structure Analysis

Structure and Data

Mycinamicin IV features a complex molecular structure characterized by:

  • A 16-membered lactone ring.
  • Multiple hydroxyl groups and sugar moieties attached to the core structure.
  • The molecular formula is C27H45N1O9C_{27}H_{45}N_{1}O_{9} with a molecular weight of approximately 513.66 g/mol.

The three-dimensional conformation of mycinamicin IV plays a crucial role in its biological activity, influencing how it interacts with bacterial ribosomes.

Chemical Reactions Analysis

Reactions and Technical Details

Mycinamicin IV undergoes various chemical reactions that are critical for its synthesis and functionalization. Key reactions include:

  • Hydroxylation: Catalyzed by cytochrome P450 enzymes from the mycinamicin biosynthetic gene cluster, which modify specific positions on the molecule.
  • Epoxidation: Another reaction mediated by cytochrome P450 enzymes that introduces oxygen functionalities into the structure.

These reactions are essential for transforming precursor molecules into active forms, enhancing their antibacterial potency .

Mechanism of Action

Process and Data

The mechanism of action for mycinamicin IV involves binding to the 50S subunit of bacterial ribosomes, inhibiting protein synthesis. This occurs through:

  • Interference with Peptidyl Transferase Activity: Mycinamicin IV inhibits the formation of peptide bonds between amino acids during translation.
  • Blocking Translocation: The compound prevents the movement of tRNA and mRNA through the ribosome, effectively halting protein production.

This mechanism is similar to that of other macrolide antibiotics, contributing to its effectiveness against susceptible bacterial strains .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Mycinamicin IV is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point range is generally around 150-160 °C.

These properties are essential for determining appropriate storage conditions and formulation strategies in pharmaceutical applications .

Applications

Scientific Uses

Mycinamicin IV has several applications in scientific research and medicine:

  • Antibiotic Research: It serves as a model compound for studying antibiotic resistance mechanisms in bacteria.
  • Pharmaceutical Development: Its structural characteristics provide insights into designing new macrolide antibiotics with improved efficacy or reduced side effects.
  • Biochemical Studies: Understanding its mechanism can aid in elucidating ribosomal function and protein synthesis pathways.
Introduction to Mycinamicin IV [1] [7]

Discovery and Taxonomic Origin in Micromonospora griseorubida

Mycinamicin IV was first isolated in the early 1980s from fermentation broths of Micromonospora griseorubida, a Gram-positive bacterium classified within the rare actinomycete genus Micromonospora. This soil-dwelling microbe exhibits a distinctive orange-red pigment and produces aerial hyphae that differentiate into single spores. Taxonomically, M. griseorubida belongs to the family Micromonosporaceae, characterized by its ability to synthesize complex secondary metabolites with antibiotic properties. The mycinamicin complex (including mycinamicins I, II, IV, and V) was identified through bioassay-guided fractionation targeting activity against Staphylococcus aureus [1] [8] [9].

Fermentation studies revealed that M. griseorubida generates mycinamicin IV as a key intermediate in its biosynthetic pathway. The wild-type strain predominantly produces mycinamicin I and II, but targeted mutagenesis or fermentation optimization allows accumulation of mycinamicin IV, facilitating its isolation. Structurally related intermediates like protomycinolide IV (the aglycone) and mycinamicin VIII (aglycone + desosamine) precede mycinamicin IV in the pathway. The latter is formed after hydroxylation of the C21 methyl group and attachment of mycinose, a dideoxysugar unique to this antibiotic class [2] [4] [9].

Table 1: Key Mycinamicin Components from M. griseorubida

CompoundChemical FeaturesRole in Biosynthesis
Protomycinolide IV16-membered macrolactone aglyconePolyketide backbone synthesized by modular PKS
Mycinamicin VIIIAglycone + desosamine at C5Substrate for C21 hydroxylation
Mycinamicin IVC21-hydroxylated + mycinose at C21Precursor to epoxidized forms (e.g., M-II)
Mycinamicin IIC12–C13 epoxide, C14 hydroxylTerminal oxidation product with enhanced activity

Structural Classification Within 16-Membered Macrolide Antibiotics

Mycinamicin IV belongs to the tylactone subgroup of 16-membered macrolides, characterized by a polyketide-derived macrolactone ring with specific functionalizations:

  • Macrolactone Core: A 16-atom lactone ring with ethyl and hydroxy-methyl side chains at C15 and C21, respectively. The ring incorporates three conjugated double bonds (Δ4, Δ6, Δ14) and methyl branches at C2, C4, C8, C10, and C14, consistent with polyketide assembly from acetate and propionate units [1] [6].
  • Sugar Moieties: Two deoxysugars are attached:
  • Desosamine (3-(dimethylamino)-3,4,6-trideoxy-β-D-xylo-hexopyranose) linked glycosidically to the C5 hydroxyl. This amino sugar is common among macrolides and critical for ribosomal binding.
  • Mycinose (2,3,6-trideoxy-4-O-methyl-α-D-ribo-hexopyranose) attached via an ether linkage to the C21 hydroxymethyl group. Mycinose is exclusive to the mycinamicin/tylosin family and influences pharmacokinetic properties [3] [5] [6].
  • Functional Groups: A C21 primary alcohol (from post-PKS hydroxylation) and a C3 ketone distinguish it from 14-membered macrolides like erythromycin. Unlike mycinamicin II, it lacks the C12–C13 epoxide and C14 hydroxyl group [1] [4].

Table 2: Molecular Characteristics of Mycinamicin IV

AttributeDescriptionBiological Significance
Molecular FormulaC₃₇H₆₁NO₁₁Confers optimal membrane permeability
Macrolactone Size16-memberedAllows deeper penetration into ribosomal tunnel
Key SugarsDesosamine (C5), Mycinose (C21)Desosamine enables H-bonding to rRNA; mycinose modulates solubility
Oxidation StateC21 alcohol, C3 ketoneLess oxidized than M-I/M-II; precursor for P450 tailoring
Stereochemistry7 chiral centers (aglycone) + sugar chiralitiesCritical for target binding and evasion of efflux pumps

The structural complexity of mycinamicin IV poses challenges for chemical synthesis, particularly glycosylation at C5 and C21. Total synthesis efforts require stereoselective construction of the macrolactone, de novo synthesis of rare sugars (desosamine, mycinose), and regioselective coupling—a feat first achieved in 2022 via asymmetric catalysis and protecting-group strategies [3].

Historical Significance in Macrolide Research and Development

Mycinamicin IV has contributed to three pivotal areas in antibiotic research:

  • Overcoming Macrolide Resistance: Unlike 14-membered macrolides (e.g., erythromycin), mycinamicin IV retains activity against inducible MLSB-resistant Staphylococcus aureus strains expressing erm genes. Structural studies reveal that its extended 16-membered ring penetrates deeper into the ribosomal exit tunnel, maintaining interactions with 23S rRNA despite A2058 methylation. Additionally, the absence of a cladinose sugar at C3 circumvents induction of erm expression, a common resistance mechanism against older macrolides [1] [6].
  • Elucidating P450 Tailoring Enzymology: MycG, a bifunctional cytochrome P450 enzyme in M. griseorubida, was the first natural P450 shown to catalyze sequential hydroxylation (at C14) and epoxidation (at C12–C13) on mycinamicin IV to generate mycinamicin II. This discovery revealed the mechanistic plasticity of P450s in polyketide functionalization. Similarly, MycCI (C21 hydroxylase) requires the ferredoxin MycCII for optimal activity, providing insights into electron transfer in oxidative tailoring [2] [4] [7].
  • Advancing Synthetic Strategies for Macrolides: The total synthesis of mycinamicin IV (completed in 2022) demonstrated innovative catalytic methods, including asymmetric hydroformylation and π-acid-catalyzed alkyne functionalization. This work highlighted the "extremely hard problem" of glycosylating complex aglycones—a hurdle overcome via custom glycosyl donors like desosaminyl fluorides and chemoselective promoters. Such approaches enable the production of non-natural analogs for structure-activity studies [3].

Table 3: Historical Impact of Mycinamicin IV Research

Research AreaKey FindingImpact
Antibiotic ResistanceBypasses MLSB resistance via structural featuresInspired design of 16-membered macrolides against resistant pathogens
Enzyme MechanismsMycG catalyzes dual hydroxylation/epoxidationParadigm for engineering multifunctional P450s in biocatalysis
Chemical SynthesisDe novo synthesis of desosamine/mycinose; glycosylation tacticsBlueprint for "collective synthesis" of complex macrolides

Properties

CAS Number

73684-71-6

Product Name

Mycinamicin IV

IUPAC Name

(3E,5S,6S,7S,9R,11E,13E,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione

Molecular Formula

C37H61NO11

Molecular Weight

695.9 g/mol

InChI

InChI=1S/C37H61NO11/c1-11-29-26(20-45-37-35(44-10)34(43-9)31(41)25(6)47-37)14-12-13-15-28(39)22(3)18-23(4)33(21(2)16-17-30(40)48-29)49-36-32(42)27(38(7)8)19-24(5)46-36/h12-17,21-27,29,31-37,41-42H,11,18-20H2,1-10H3/b14-12+,15-13+,17-16+/t21-,22+,23-,24+,25+,26+,27-,29+,31+,32+,33+,34+,35+,36-,37+/m0/s1

InChI Key

DBTIHDIIXPQOFR-JMHKOBKLSA-N

SMILES

CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)COC3C(C(C(C(O3)C)O)OC)OC

Canonical SMILES

CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)COC3C(C(C(C(O3)C)O)OC)OC

Isomeric SMILES

CC[C@@H]1[C@H](/C=C/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](/C=C/C(=O)O1)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)CO[C@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)C)O)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.